
NY-Eso-1 (87-111)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NY-Eso-1 (87-111) is a pan-MHC class II-restricted peptide that interacts with various HLA-DR and HLA-DP4 molecules. It induces activation of CD4+ T cells with Th1-type and Th-2/Th0-type responses when presented in conjunction with HLA-DR and HLA-DP4 molecules . This peptide is derived from the New York esophageal squamous cell carcinoma 1 (NY-ESO-1) antigen, which is a cancer-testis antigen encoded on the CTAG1B gene on the X chromosome .
Métodos De Preparación
The preparation of NY-Eso-1 (87-111) involves synthetic peptide synthesis techniques. The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
NY-Eso-1 (87-111) primarily undergoes peptide bond formation reactions during its synthesis. The common reagents used in these reactions include coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino groups . The major product formed from these reactions is the desired peptide sequence, which is then cleaved from the resin and deprotected to yield the final peptide .
Aplicaciones Científicas De Investigación
NY-Eso-1 (87-111) has significant applications in scientific research, particularly in the fields of immunology and cancer research. It is used as a peptide vaccine to induce immune responses against tumors expressing the NY-ESO-1 antigen . This peptide has been studied in clinical trials for its potential to treat various cancers, including synovial sarcoma and melanoma . Additionally, it is used in research to study the mechanisms of T cell activation and the role of cancer-testis antigens in tumor immunity .
Mecanismo De Acción
The mechanism of action of NY-Eso-1 (87-111) involves its interaction with HLA-DR and HLA-DP4 molecules on antigen-presenting cells. When presented in conjunction with these molecules, the peptide induces the activation of CD4+ T cells, leading to Th1-type and Th-2/Th0-type immune responses . This activation results in the production of cytokines and the stimulation of immune responses against tumors expressing the NY-ESO-1 antigen .
Comparación Con Compuestos Similares
NY-Eso-1 (87-111) is unique in its ability to bind to multiple HLA-DR and HLA-DP4 molecules and stimulate both Th1-type and Th-2/Th0-type CD4+ T cell responses . Similar compounds include other cancer-testis antigens and peptide sequences derived from them, such as MAGE-A1 (Melanoma-associated antigen 1) and SSX-2 (Synovial sarcoma X breakpoint 2) . NY-Eso-1 (87-111) is distinguished by its broad reactivity with multiple HLA molecules and its potent immunogenicity .
Propiedades
Fórmula molecular |
C131H206N32O36S2 |
|---|---|
Peso molecular |
2869.4 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H206N32O36S2/c1-66(2)57-81(132)110(179)153-93(61-70(9)10)121(190)149-86(44-48-103(172)173)115(184)157-95(63-78-31-23-20-24-32-78)123(192)158-96(64-79-37-39-80(166)40-38-79)122(191)155-91(59-68(5)6)118(187)142-73(13)107(176)151-88(50-56-201-18)127(196)162-53-27-35-98(162)126(195)159-94(62-77-29-21-19-22-30-77)120(189)144-75(15)109(178)161-104(76(16)165)128(197)163-54-28-36-99(163)125(194)150-87(49-55-200-17)116(185)148-84(42-46-101(168)169)111(180)140-71(11)106(175)146-85(43-47-102(170)171)114(183)154-90(58-67(3)4)117(186)141-72(12)105(174)145-82(33-25-51-138-130(134)135)112(181)147-83(34-26-52-139-131(136)137)113(182)160-97(65-164)124(193)156-92(60-69(7)8)119(188)143-74(14)108(177)152-89(129(198)199)41-45-100(133)167/h19-24,29-32,37-40,66-76,81-99,104,164-166H,25-28,33-36,41-65,132H2,1-18H3,(H2,133,167)(H,140,180)(H,141,186)(H,142,187)(H,143,188)(H,144,189)(H,145,174)(H,146,175)(H,147,181)(H,148,185)(H,149,190)(H,150,194)(H,151,176)(H,152,177)(H,153,179)(H,154,183)(H,155,191)(H,156,193)(H,157,184)(H,158,192)(H,159,195)(H,160,182)(H,161,178)(H,168,169)(H,170,171)(H,172,173)(H,198,199)(H4,134,135,138)(H4,136,137,139)/t71-,72-,73-,74-,75-,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-/m0/s1 |
Clave InChI |
OTOOPFZEJTVSTP-IMEIIJQSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

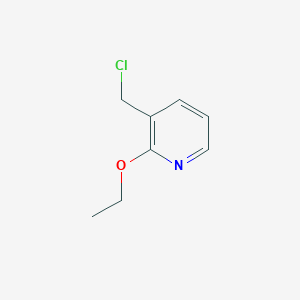




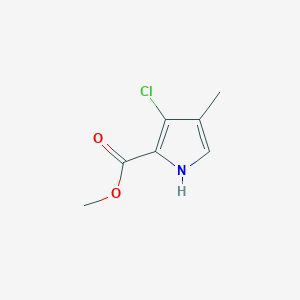
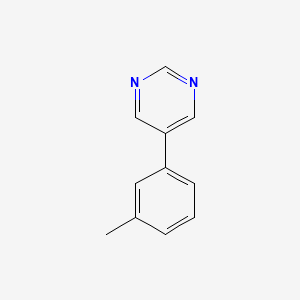
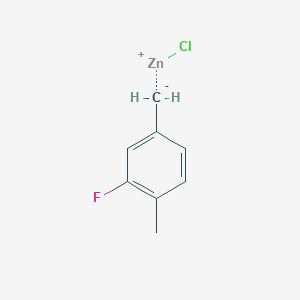
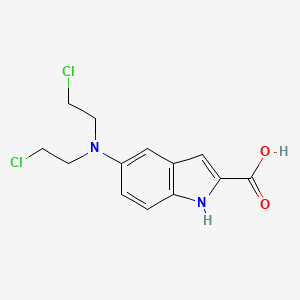

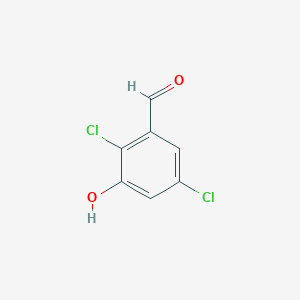
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
